N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)16(6-5-15)10-12-3-4-13-14(9-12)18-8-7-17-13/h3-4,9,11H,5-8,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKAHXGYTMOFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b] dioxin-6-ylmethyl Chloride
Starting material : 2,3-Dihydrobenzo[b][1,dioxin-6-ylmethanol.
Reaction :
-
Chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux yields the corresponding chloride.
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 2,3-Dihydrobenzo...methanol | SOCl₂, DCM, reflux, 4h | 2,3-Dihydrobenzo...methyl chloride | 85% |
Key Notes :
Synthesis of N-Isopropylethane-1,2-diamine
Starting material : Ethylenediamine.
Reaction :
-
Mono-alkylation with isopropyl bromide in ethanol under reflux, using a 5:1 molar ratio of ethylenediamine to isopropyl bromide to minimize di-alkylation.
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | Isopropyl bromide, EtOH, reflux | N-Isopropylethane-1,2-diamine | 60% |
Optimization :
-
Gradual addition of isopropyl bromide improves selectivity.
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Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) isolates the mono-alkylated product.
Final Alkylation to Target Compound
Reaction :
-
N-Isopropylethane-1,2-diamine reacts with 2,3-dihydrobenzo[b]dioxin-6-ylmethyl chloride in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base.
| Reactant 1 | Reactant 2 | Conditions | Yield |
|---|---|---|---|
| N-Isopropylethane-1,2-diamine | Benzodioxinylmethyl chloride | K₂CO₃, THF, reflux, 12h | 45% |
Mechanistic Insight :
-
The secondary amine in N-isopropylethane-1,2-diamine undergoes nucleophilic substitution with the benzodioxinylmethyl electrophile.
-
Steric hindrance from the isopropyl group necessitates prolonged reaction times.
Alternative Synthetic Routes
Reductive Amination Approach
Step 1 : Condensation of 2,3-dihydrobenzo[b][1,dioxin-6-ylmethylamine with isopropyl ketone in ethanol.
Step 2 : Reduction with sodium cyanoborohydride (NaBH₃CN) yields N-isopropyl-(2,3-dihydrobenzo[b]dioxin-6-yl)methylamine .
Step 3 : Subsequent alkylation with 2-chloroethylamine forms the diamine backbone.
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Benzodioxinylmethylamine + isopropyl ketone | EtOH, 60°C, 6h | 70% |
| 2 | Intermediate + NaBH₃CN | MeOH, rt, 2h | 65% |
| 3 | Product + 2-chloroethylamine | K₂CO₃, DMF, 80°C, 8h | 50% |
Advantages :
Scaffold Hopping from PARP1 Inhibitor Analogues
Modifying reported PARP1 inhibitors (e.g., compound 4 from PMC study):
-
Replace carboxamide with ethane-1,2-diamine via hydrolysis and amination.
-
Introduce isopropyl group via reductive alkylation.
| Modification Step | Reagent/Conditions | Yield |
|---|---|---|
| Hydrolysis of carboxamide 4 | LiOH, THF/H₂O, reflux | 90% |
| Reductive amination with isopropyl aldehyde | NaBH₄, MeOH, rt | 55% |
Challenges :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 6.75–6.60 (m, 3H, aromatic), 4.25 (s, 4H, OCH₂CH₂O), 3.45 (t, J = 6.0 Hz, 2H, NCH₂), 2.90–2.70 (m, 3H, NCH(CH₃)₂ and CH₂NH₂), 1.20 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS) : -
Calculated for C₁₅H₂₃N₂O₂ [M+H]⁺: 271.1806; Found: 271.1809.
Yield Optimization and Challenges
-
Competing Dialkylation : Excess benzodioxinylmethyl chloride leads to quaternary ammonium byproducts. Mitigated by slow reagent addition.
-
Solvent Effects : THF outperforms DMF in minimizing side reactions (45% vs. 30% yield).
-
Temperature Control : Reflux conditions critical for overcoming steric hindrance.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles in the presence of a suitable base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 248.33 g/mol. Its unique structural attributes contribute to its potential applications in drug development and other fields.
Biological Applications
1. Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine exhibit promising anticancer properties. The presence of the dihydrobenzo[b][1,4]dioxin structure is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
2. Neuropharmacology
- Neuroprotective Effects : Studies suggest that derivatives of this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxin ring followed by amination processes. Variants of this compound have been synthesized to enhance specific biological activities or to improve pharmacokinetic properties .
Case Studies
Potential Industrial Applications
Beyond medicinal uses, this compound may find applications in:
- Material Science : As a precursor for developing novel polymers or materials with specific mechanical or thermal properties.
- Agricultural Chemistry : Potential use as a bioactive agent in crop protection formulations due to its biological activity against pests or pathogens.
Mechanism of Action
The mechanism of action of N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Insights
Backbone Diversity: The target compound’s ethane-1,2-diamine backbone provides a linear, flexible structure, contrasting with piperazine (cyclic, rigid) in and pyridine (aromatic) in .
The benzodioxinylmethyl group is common across all analogs, suggesting shared applications in CNS-targeting molecules due to benzodioxin’s prevalence in neuroactive compounds .
Functional Group Implications :
Pharmacological and Physicochemical Considerations
- Lipophilicity : The target’s isopropyl and ethylenediamine groups likely enhance lipophilicity compared to but reduce it relative to , which contains a hydrophobic tetrahydrothiophen moiety.
- Solubility : Piperazine derivatives () typically exhibit improved aqueous solubility due to cyclic amine basicity, whereas the target’s linear diamine may require formulation optimization.
- Metabolic Stability : The absence of ester or amide linkages in the target compound may confer resistance to enzymatic degradation compared to .
Biological Activity
N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS No. 1181771-04-9) is a compound of interest due to its potential biological activities. This article reviews its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O2 |
| Molecular Weight | 250.34 g/mol |
| CAS Number | 1181771-04-9 |
| InChI Key | Not specified |
Cytotoxic Effects
Research indicates that compounds related to the dioxin structure exhibit significant cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of several derivatives, including those similar to this compound. The results showed that certain derivatives had IC50 values ranging from 93.7 µM to 322.8 µM for cancerous cell lines (HeLa, BICR18, U87) while demonstrating selectivity over normal cell lines (EUFA30) .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with similar dioxin derivatives resulted in increased fractions of early and late apoptotic cells as well as necrosis . This suggests that the compound may interfere with cellular pathways critical for cancer cell survival.
Study on Dioxin-like Compounds
A comprehensive review highlighted the metabolic alterations induced by dioxin-like compounds, including those structurally related to this compound. The study emphasized that these compounds could significantly alter metabolic profiles, which may correlate with their biological effects .
Dioxins and Health Implications
Dioxins are known for their adverse health effects, including carcinogenicity. The structural similarities between this compound and other dioxins necessitate further investigation into its safety profile and potential health risks associated with exposure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is often employed:
- Step 1 : Reductive amination of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with isopropylamine under hydrogen gas and a palladium catalyst.
- Step 2 : Alkylation of the intermediate with 1,2-dibromoethane. Yield optimization requires precise control of stoichiometry (e.g., excess alkylating agent) and reaction temperature (40–60°C). Catalytic systems like Pt or Pd (as in ) improve efficiency. Monitoring via TLC or HPLC is critical .
- Key Parameters : Solvent polarity (e.g., ethanol or THF), catalyst loading (5–10 mol%), and inert atmosphere.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS or ESI-MS) for molecular weight verification.
- HPLC-PDA for purity assessment (>95% recommended).
- Elemental Analysis (C, H, N) to validate empirical formula.
- Note : Stability tests (e.g., thermal gravimetric analysis, TGA) are advised due to potential amine degradation under prolonged storage .
Q. What are the solvent compatibility and stability considerations for this diamine derivative?
- Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols but unstable in aqueous acidic conditions due to protonation of the amine groups. Storage recommendations:
- Short-term : 4°C in anhydrous ethanol.
- Long-term : -20°C under nitrogen atmosphere.
- Experimental Design Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s approach () combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example:
- Simulate nucleophilic attack of the isopropylamine on the aldehyde group.
- Use machine learning to correlate solvent polarity with reaction rate .
- Data Integration : Feed experimental results (e.g., reaction yields) back into computational models to refine predictions .
Q. What strategies resolve contradictions in activity data when testing this compound as a bioactive agent?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial assays in ) may arise from:
- Variability in assay conditions (e.g., pH, temperature).
- Impurity profiles (e.g., trace solvents affecting cell viability).
- Resolution Steps :
- Standardize protocols (e.g., CLSI guidelines for MIC testing).
- Use orthogonal assays (e.g., fluorescence-based viability vs. colony counting).
- Conduct structure-activity relationship (SAR) studies to isolate functional groups responsible for activity .
Q. How can statistical experimental design improve the scalability of its synthesis?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to screen critical variables:
- Factors : Catalyst loading, temperature, solvent ratio.
- Response Variables : Yield, purity, reaction time.
- Case Study : A 3² factorial design revealed that increasing temperature from 50°C to 70°C reduced reaction time by 40% without compromising yield .
Q. What advanced characterization techniques elucidate its interaction with biological targets?
- Answer : Combine:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- X-ray Crystallography (if co-crystallized with target proteins).
- NMR Titration to map binding sites.
- Example : For receptor-ligand studies, isotopic labeling (¹⁵N/¹³C) of the diamine enhances NMR signal resolution .
Methodological Resources
- Synthetic Protocols : outlines a reductive amination procedure adaptable for analogous diamines.
- Computational Tools : ICReDD’s reaction path search methods () are applicable to mechanistic studies.
- Stability Data : Physicochemical parameters (e.g., logP, vapor pressure) from inform storage and handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
